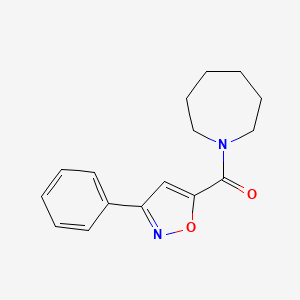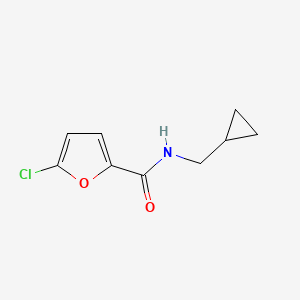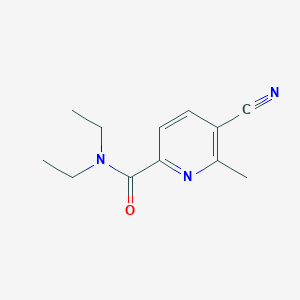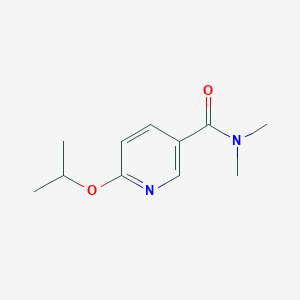
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been studied for its potential applications in the field of medicine. It has shown promise in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Mechanism of Action
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC, N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in a number of different types of experiments, including cell culture experiments and animal models. However, one limitation of using N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide is that it can be toxic at high concentrations, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research on N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide. One area of interest is the development of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide analogs that may be more effective at inhibiting HDAC. Additionally, further research is needed to determine the optimal dosage and administration of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide for different types of experiments. Finally, more research is needed to determine the long-term effects of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide on human health.
Synthesis Methods
The synthesis of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 2-propanol and dimethylamine. The resulting product is then purified using column chromatography. The yield of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide from this synthesis method is typically around 70%.
properties
IUPAC Name |
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-12-10)11(14)13(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNQGJIFLZTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


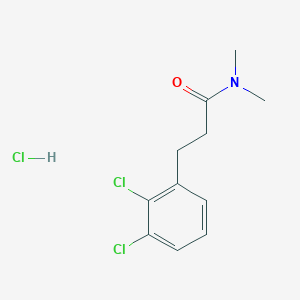

![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)

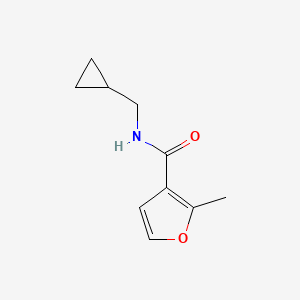
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
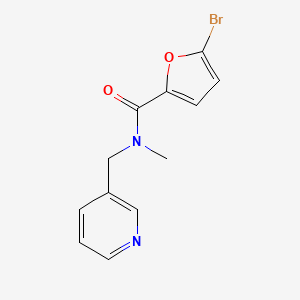
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
